

# Application Note: Synthesis of Propiophenone via Friedel-Crafts Acylation of Benzene

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## Compound of Interest

Compound Name: Propiophenone

Cat. No.: B1677668

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## Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the synthesis of aromatic ketones.[4] **Propiophenone**, an important intermediate in the synthesis of various pharmaceuticals and fragrances, can be efficiently synthesized through the Friedel-Crafts acylation of benzene using propionyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride ( $\text{AlCl}_3$ ).[5][6]

This application note provides a detailed protocol for the laboratory-scale synthesis of **propiophenone**. It outlines the reaction mechanism, experimental procedure, purification process, and key reaction parameters. A significant advantage of Friedel-Crafts acylation over alkylation is that the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated, preventing further reactions on the aromatic ring.[3][7][8]

## Reaction Mechanism

The synthesis proceeds through a well-established three-step mechanism:

- **Formation of the Acylium Ion:** Propionyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[3][9][10]

- **Electrophilic Attack:** The  $\pi$ -electrons of the benzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.  
[3][10]
- **Restoration of Aromaticity:** A weak base, such as the  $\text{AlCl}_4^-$  complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, **propiophenone**. [7][8] The  $\text{AlCl}_3$  catalyst is regenerated in this process, although in practice, it forms a complex with the ketone product, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the ketone. [4][8]

## Experimental Protocol

This protocol details the synthesis of **propiophenone** from benzene and propionyl chloride.

### Materials and Reagents

Reagent/Material	Formula	Molar Mass ( g/mol )	Amount	Moles	Stoichiometric Ratio
Benzene	C <sub>6</sub> H <sub>6</sub>	78.11	50 mL (43.8 g)	0.56	~4.5
Propionyl Chloride	C <sub>3</sub> H <sub>5</sub> ClO	92.52	10 mL (10.9 g)	0.118	1.0
Anhydrous Aluminum Chloride	AlCl <sub>3</sub>	133.34	18 g	0.135	1.15
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	100 mL	-	-
5% Hydrochloric Acid (HCl)	HCl	36.46	100 mL	-	-
Saturated Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	50 mL	-	-
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	~5 g	-	-
Ice	H <sub>2</sub> O	18.02	~100 g	-	-

### Equipment

- 250 mL three-neck round-bottom flask
- Reflux condenser with a drying tube (CaCl<sub>2</sub>)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath

- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

## Procedure

### 1. Reaction Setup:

- Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
- In a fume hood, charge the flask with anhydrous aluminum chloride (18 g) and 50 mL of dichloromethane.
- Cool the flask in an ice bath with stirring.

### 2. Addition of Reagents:

- Add benzene (50 mL) to the dropping funnel. Add the benzene dropwise to the stirred  $\text{AlCl}_3$  suspension in the flask over 15-20 minutes, maintaining the temperature below  $10^\circ\text{C}$ .
- After the benzene addition is complete, add propionyl chloride (10 mL) to the dropping funnel.
- Add the propionyl chloride dropwise to the reaction mixture over 30 minutes. Control the rate of addition to keep the temperature below  $10^\circ\text{C}$  and to manage the evolution of HCl gas.<sup>[1]</sup>

### 3. Reaction:

- Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

- Heat the reaction mixture to reflux (approx. 40°C for DCM) using a heating mantle and stir for 1-2 hours to ensure the reaction goes to completion.[1]

#### 4. Work-up and Isolation:

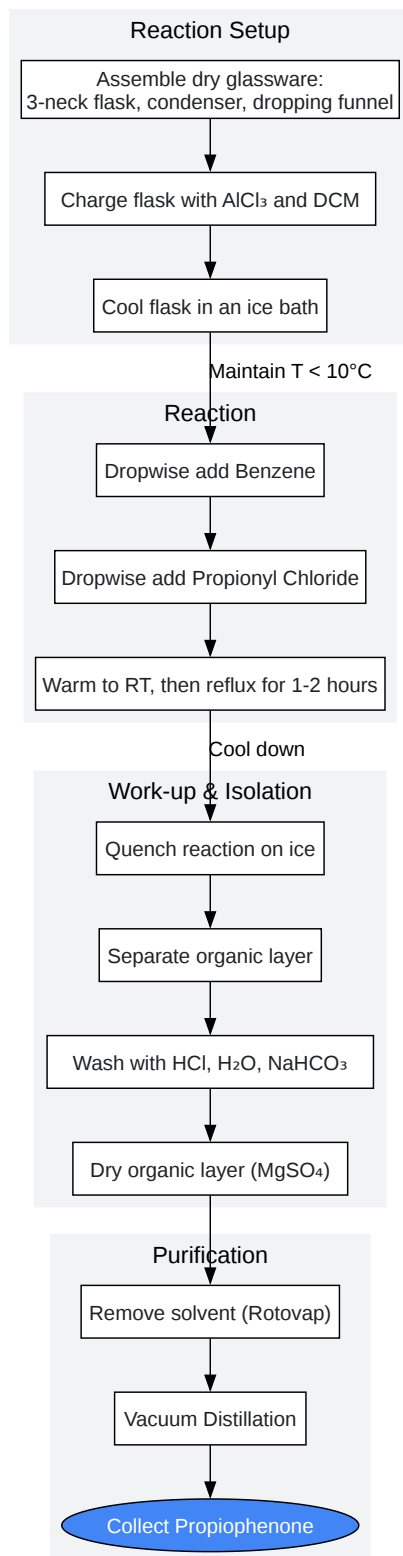
- Cool the reaction mixture back down in an ice bath.
- Carefully and slowly pour the reaction mixture onto ~100 g of crushed ice in a large beaker. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
- Stir the mixture until all the ice has melted and the aluminum salts have dissolved.
- Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer, DCM).
- Extract the aqueous layer with an additional 25 mL of dichloromethane.[9]
- Combine the organic layers and wash sequentially with 50 mL of 5% HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[9]
- Dry the organic layer over anhydrous magnesium sulfate.[9]

#### 5. Purification:

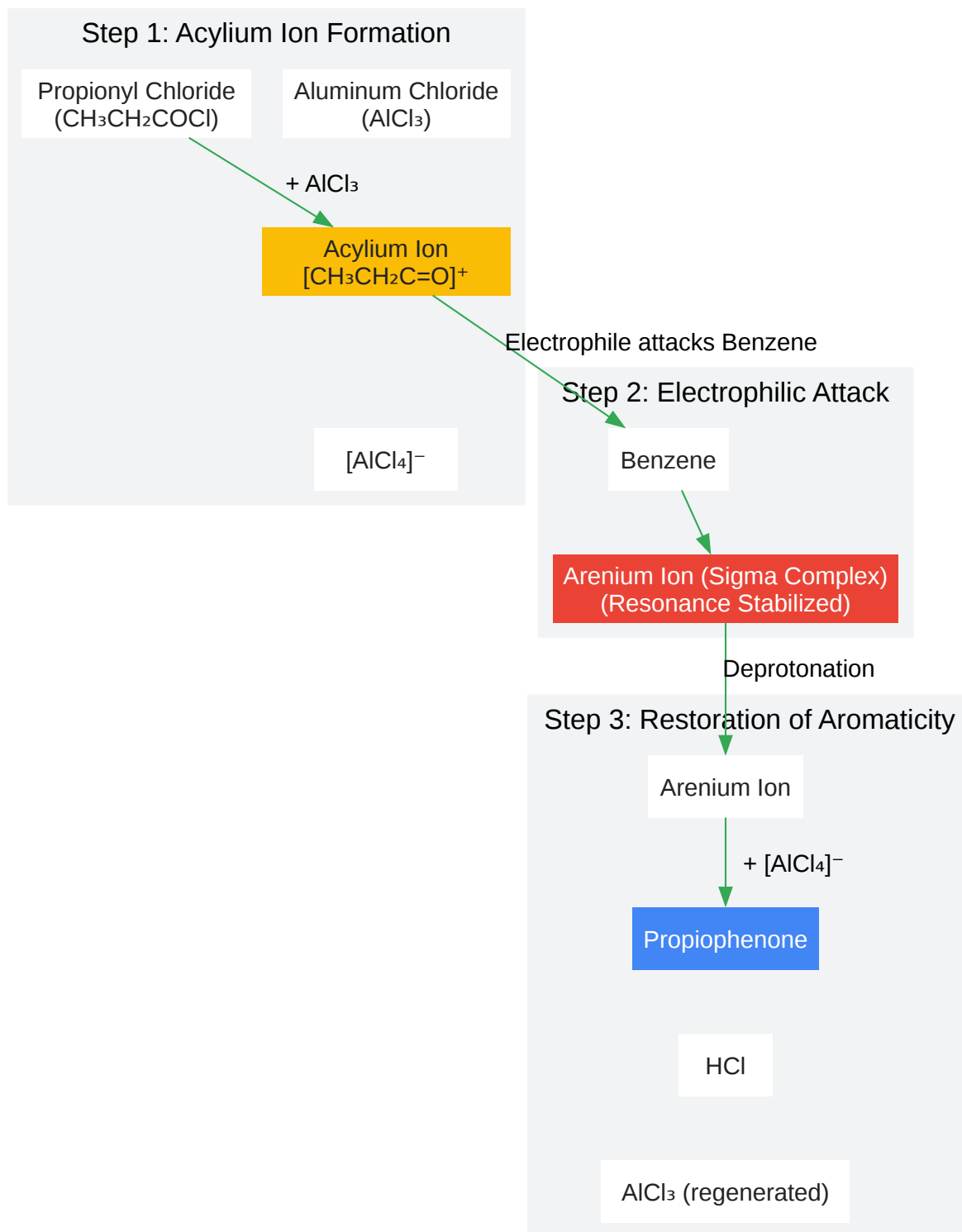
- Filter off the drying agent by gravity filtration.
- Remove the dichloromethane solvent using a rotary evaporator.[9]
- The resulting crude **propiophenone** can be purified by vacuum distillation. Collect the fraction boiling at approximately 218 °C at atmospheric pressure or a lower temperature under vacuum.

## Visualizations

## Experimental Workflow for Propiophenone Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **propiophenone**.

## Friedel-Crafts Acylation Mechanism

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Caption: Mechanism of Friedel-Crafts acylation.

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